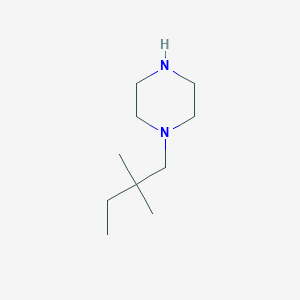

1-(2,2-Dimethylbutyl)piperazine

Description

1-(2,2-Dimethylbutyl)piperazine is a piperazine derivative characterized by a branched alkyl substituent at the nitrogen atom of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological and chemical versatility, often modified to optimize receptor binding, pharmacokinetics, or stability. The 2,2-dimethylbutyl group may confer unique steric and electronic effects, influencing solubility, metabolic resistance, and interaction with biological targets .

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1-(2,2-dimethylbutyl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-4-10(2,3)9-12-7-5-11-6-8-12/h11H,4-9H2,1-3H3 |

InChI Key |

FMMRAHIKSUVNEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CN1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2-Dimethylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities for various applications .

Chemical Reactions Analysis

1-(2,2-Dimethylbutyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazines .

Scientific Research Applications

1-(2,2-Dimethylbutyl)piperazine has a wide range of scientific research applications:

Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is no exception.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylbutyl)piperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of 1-(2,2-dimethylbutyl)piperazine with structurally related compounds, supported by experimental data:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Steric and Electronic Effects :

- The 2,2-dimethylbutyl group likely enhances lipophilicity compared to smaller substituents like 2-hydroxyethyl () or aryl groups (). This may improve blood-brain barrier penetration, a feature critical for central nervous system-targeting drugs .

- In contrast, polar substituents (e.g., 2-hydroxyethyl) improve water solubility and environmental utility, as seen in SO2 absorption applications .

Receptor Selectivity :

- Aryl-substituted piperazines (e.g., 2-methoxyphenyl, 3-trifluoromethylphenyl) show high serotonin receptor selectivity. For example, 1-(3-trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors .

- Alkyl-substituted analogs like this compound may lack direct serotonergic activity but could modulate dopamine or adrenergic receptors, similar to benzylpiperazine derivatives ().

Synthetic and Analytical Applications: Piperazines with pyridyl or pyrimidinyl groups (e.g., 1-(2-pyridyl)piperazine) enhance peptide ionization in mass spectrometry, improving detection sensitivity . Environmental reactivity: Piperazine moieties with electron-rich substituents (e.g., hydroxyethyl) participate in oxidative degradation with manganese oxides, as observed in fluoroquinolone breakdown studies ().

Thermodynamic and Spectroscopic Profiles: Computational studies on 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine reveal that substituents significantly alter HOMO-LUMO gaps (4.5–5.0 eV) and electrostatic potentials, impacting chemical reactivity .

Biological Activity

1-(2,2-Dimethylbutyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its piperazine ring, a common structural motif in various pharmacologically active compounds. The molecular formula is with a molecular weight of approximately 170.30 g/mol. The synthesis typically involves the reaction of 2,2-dimethylbutyl halides with piperazine under basic conditions, often utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes. These interactions can modulate cellular processes, leading to diverse biological effects.

Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown activity against several cancer cell lines:

- T47D (breast cancer) : Compounds with similar structures exhibited IC50 values ranging from 1.42 µM to lower than that of doxorubicin (IC50 = 0.33 µM) .

- K562 (leukemia) : Structure-activity relationships suggest that modifications at the C-2 position of the piperazine ring affect activity against K562 cells .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. Studies have shown that these compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression. The specific effects depend on the substituents on the piperazine ring and their spatial orientation.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence and position of substituents on the piperazine ring significantly influence biological activity:

- Substituent Effects : Methyl groups at specific positions enhance activity against certain cancer cell lines while reducing it against others .

- Ring Modifications : Piperazines with unsubstituted nitrogen atoms often demonstrate superior biological activities compared to their N-methylated counterparts .

Case Studies and Research Findings

Several studies have highlighted the biological potential of piperazine derivatives:

- Antineoplastic Agents : A series of chrysin-based sulfonylpiperazines demonstrated potent cytotoxicity against various cancer cell lines such as HeLa and HepG2, with IC50 values ranging from 1.02 µM to 4.12 µM .

- Insecticidal Activity : Novel piperazine-containing compounds were synthesized and evaluated for their insecticidal properties against mosquito larvae, achieving up to 100% mortality at concentrations as low as 1 mg/L .

- Neurotoxicity Studies : Research into the neurotoxic effects of designer drugs containing piperazine derivatives has shown that certain combinations can induce oxidative stress and mitochondrial impairment in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.